Home > Products > Screening Compounds P141545 > 4-Fluorodexetimide
4-Fluorodexetimide - 131948-19-1

4-Fluorodexetimide

Catalog Number: EVT-1207096
CAS Number: 131948-19-1
Molecular Formula: C23H25FN2O2
Molecular Weight: 379.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

4-Fluorodexetimide is classified as a muscarinic acetylcholine receptor ligand and is specifically used in neuroimaging studies. Its classification stems from its ability to bind to muscarinic receptors, which are critical in various neurological processes.

Synthesis Analysis

The synthesis of 4-fluorodexetimide involves a multi-step process that typically includes radiofluorination and reductive amination. The general procedure can be outlined as follows:

  1. Starting Materials: The synthesis begins with the appropriate precursors, including 4-fluorobenzaldehyde and amines derived from cyclam structures.
  2. Radiofluorination: A common method involves the use of fluorine-18, where an aqueous fluoride solution is trapped on a solid-phase extraction cartridge and subsequently eluted into a reaction vessel containing the precursor.
  3. Reductive Amination: Following radiofluorination, the reaction mixture undergoes reductive amination using sodium triacetoxyborohydride, which facilitates the formation of the final product through the coupling of the amine and aldehyde components.
  4. Purification: The product is purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity necessary for biological applications.

Technical parameters such as temperature, time, and solvent choice are critical in optimizing yield and purity during synthesis .

Molecular Structure Analysis

The molecular structure of 4-fluorodexetimide can be described with the following characteristics:

  • Chemical Formula: C17_{17}H22_{22}F1_{1}N3_{3}
  • Molecular Weight: Approximately 303.37 g/mol
  • Structure: The compound features a fluorobenzyl moiety attached to a cyclam-derived backbone, which contains multiple nitrogen atoms contributing to its interaction with muscarinic receptors.
  • 3D Conformation: Computational modeling studies indicate that the spatial arrangement of atoms allows for optimal binding to muscarinic receptors, enhancing its efficacy as a PET tracer.

The presence of fluorine in the para position of the benzyl group significantly alters the lipophilicity and bioavailability compared to non-fluorinated analogues .

Chemical Reactions Analysis

4-Fluorodexetimide participates in several chemical reactions relevant to its function as a PET ligand:

  1. Binding Reactions: It binds selectively to muscarinic acetylcholine receptors, demonstrating affinity that can be quantified using techniques like radiolabeling with isotopes.
  2. Metabolic Stability: Studies have shown that 4-fluorodexetimide exhibits minimal metabolic degradation in vivo, which is crucial for maintaining imaging efficacy during PET scans.
  3. Comparative Reactivity: Compared to other ligands like 2-fluorodexetimide, 4-fluorodexetimide has shown better stability and lower levels of defluorination during circulation .
Mechanism of Action

The mechanism of action for 4-fluorodexetimide primarily involves its interaction with muscarinic acetylcholine receptors located in various brain regions:

  • Receptor Binding: Upon administration, 4-fluorodexetimide competes with acetylcholine for binding sites on muscarinic receptors. This competition allows it to act as a tracer in imaging studies.
  • Signal Transduction: Binding triggers conformational changes in receptor structure, leading to downstream signaling cascades that can be monitored through PET imaging techniques.
  • Clinical Implications: Its ability to cross the blood-brain barrier enables visualization of receptor density changes associated with neurodegenerative diseases .
Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluorodexetimide are essential for its application in imaging:

  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water, affecting formulation strategies for administration.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Lipophilicity: The presence of fluorine contributes to increased lipophilicity, enhancing brain penetration compared to non-fluorinated counterparts .
Applications

4-Fluorodexetimide has significant applications in both research and clinical settings:

  1. Positron Emission Tomography Imaging: It serves as a radioligand for PET imaging studies aimed at assessing muscarinic receptor distribution and density in vivo.
  2. Neurodegenerative Disease Research: Its use has been pivotal in studying conditions such as Alzheimer's disease and Lewy body dementia, providing insights into receptor changes associated with these disorders.
  3. Pharmacological Studies: The compound aids in understanding cholinergic signaling pathways and their implications in various neurological conditions .
Introduction to 4-Fluorodexetimide

Historical Development of Muscarinic Acetylcholine Receptor (mAChR) Ligands

The quest for mAChR-specific ligands began with natural alkaloids like atropine and scopolamine, which exhibited high affinity but poor subtype selectivity. The 1970s witnessed the development of quinuclidinyl benzilate (QNB), which became a gold standard for in vitro mAChR binding studies due to its nanomolar affinity. However, its permanent charged tertiary amine structure hindered blood-brain barrier (BBB) penetration, rendering it unsuitable for in vivo CNS imaging [6] [9].

Table 1: Evolution of Key mAChR Ligands

EraCompound ClassRepresentative AgentsKey AdvancementsLimitations
Pre-1970sNatural AlkaloidsAtropine, ScopolamineHigh mAChR affinityNon-selective; peripheral effects
1970s-1980sSynthetic Antagonists3H-QNB, DexetimideNanomolar affinity; QNB for autoradiographyPoor BBB penetration (QNB); no in vivo utility
1990sRadiolabeled Dexetimides[123I]Iododexetimide, [18F]FDEXSPECT/PET compatibility; BBB penetrationModerate subtype selectivity
2000s-PresentSubtype-Selective Tracers[11C]LY-2033298 (M4), [18F]FP-TZTP (M2)Improved subtype specificityComplex radiochemistry; limited clinical translation

Dexetimide emerged in the 1980s as a breakthrough mAChR antagonist with picomolar affinity and sufficient lipophilicity for CNS penetration. Its non-charged structure enabled BBB transit, making it an ideal scaffold for radioligand development. Initial efforts focused on iodine-123 analogs for single-photon emission computed tomography (SPECT), yielding [123I]iododexetimide. While this tracer demonstrated mAChR-specific binding in humans, SPECT's limited resolution and quantification capabilities spurred interest in PET alternatives [1] [6].

The 1990s saw the first PET-compatible dexetimide derivatives with carbon-11 labeling. However, the 20-minute half-life of carbon-11 restricted imaging protocols and prevented widespread clinical use. This limitation catalyzed efforts to develop longer-lived fluorine-18 analogs, culminating in the synthesis of 2- and 4-[18F]fluorodexetimide. Biodistribution studies in mice confirmed high brain uptake and mAChR-specific binding, with the 4-fluoro isomer (4-[18F]FDEX) exhibiting superior pharmacokinetics [1] [2].

Role of 4-Fluorodexetimide in Molecular Imaging and Neuropharmacology

4-[18F]FDEX serves as a non-subtype-selective mAChR PET tracer with high binding affinity (Ki ≈ 0.1-0.4 nM across subtypes). Its first-in-human PET study demonstrated excellent brain uptake within 20 minutes post-injection, with a distribution pattern mirroring known mAChR densities: highest in the striatum (35-40% standard uptake value [SUV]), intermediate in cortical regions (25-30% SUV), and lowest in the cerebellum (15% SUV) [2]. Pre-administration of dexetimide or atropine reduced striatal binding by 85-90%, confirming in vivo specificity [1] [2].

Table 2: Performance Comparison of mAChR PET Tracers

RadiotracerTarget SpecificityBrain Uptake (SUVmax)Synthesis Yield (RCY%)Key Clinical Applications
4-[18F]FDEXPan-mAChRStriatum: 40; Cortex: 30; Cerebellum: 1510-12%Schizophrenia, Alzheimer's disease
[11C]ScopolamineM1/M4-preferringStriatum: 25; Cortex: 22; Cerebellum: 1015-20% (decay-corrected)Dementia assessment
[18F]FP-TZTPM2-selectiveThalamus: 28; Cortex: 15; Striatum: 105-8%Alzheimer's disease progression
[11C]PirenzepineM1-selectiveCortex: 18; Striatum: 12; Cerebellum: 810-15% (decay-corrected)M1 receptor occupancy studies

FDEX's major neuropharmacological application lies in quantifying mAChR deficits in schizophrenia. Postmortem studies reveal 25-40% reductions in cortical M1 and M4 receptors in approximately 25% of schizophrenia patients. FDEX-PET enables in vivo identification of this subgroup, facilitating targeted therapies with M1/M4-preferring agonists like xanomeline [2] [9]. In Alzheimer's disease, FDEX tracks progressive mAChR loss, which correlates with cognitive decline more closely than amyloid deposition. A critical advantage over glucose metabolism tracers (e.g., [18F]FDG) is FDEX's specificity for cholinergic dysfunction rather than general neurodegeneration [5] [9].

Emerging applications include:

  • Drug Development: Quantifying target engagement of novel mAChR modulators at therapeutic doses [9]
  • Precision Medicine: Stratifying patients based on mAChR density for personalized therapy selection [2]
  • Differential Diagnosis: Distinguishing Lewy body dementia (severe mAChR loss) from Alzheimer's (moderate loss) [5]

Structural and Functional Significance of Fluorine-18 Radiolabeling

The strategic incorporation of fluorine-18 at the 4-position of dexetimide's benzimidazole ring preserves nanomolar mAChR affinity while conferring optimal radiochemical properties. Fluorine's small atomic radius (van der Waals radius 1.47 Å) and high electronegativity minimally perturb the parent molecule's steric and electronic interactions with the mAChR binding pocket. Comparative studies confirmed <10% difference in binding affinity between dexetimide and 4-fluorodexetimide [3] [8].

Radiosynthesis OptimizationThe production of 4-[18F]FDEX employs a two-step nucleophilic aromatic substitution (SNAr) strategy:

  • Nucleophilic Fluorination: K[18F]/K222 complex reacts with 4-nitrobenzaldehyde precursor in DMSO at 150°C for 15 minutes (radiochemical yield: 60-70%)
  • Reductive Amination: [18F]fluorobenzaldehyde intermediate reacts with (S)-nordexetimide precursor via sodium cyanoborohydride reductionThis method achieves 10-12% overall radiochemical yield with >95% radiochemical purity and specific activities of 900 mCi/μmol (33.3 GBq/μmol) – sufficient for receptor imaging without mass-related saturation [2] [8].

Table 3: Radiosynthesis Parameters for 4-[18F]FDEX

ParameterConditionsImpact on Tracer Performance
Precursor4-Nitrobenzaldehyde (Step 1); (S)-Nordexetimide (Step 2)Nordexetimide enantiomeric purity ensures mAChR specificity
Reaction SolventDimethyl sulfoxide (DMSO)Enhances SNAr efficiency by solubilizing [18F]fluoride complex
Temperature150°C (Step 1); 80°C (Step 2)Optimizes kinetics without decomposition
PurificationSemi-preparative HPLC (C18 column)Removes unreacted precursors and side products
FormulationEthanol/saline (≤10% ethanol)Ensures injectability and radioligand stability

The 109.7-minute half-life of fluorine-18 enables:

  • Multi-step synthesis (2-3 half-lives permissible)
  • Extended imaging protocols (up to 3 hours post-injection)
  • Regional distribution to PET centers lacking cyclotrons [3] [8]This contrasts sharply with carbon-11 tracers (e.g., [11C]dexetimide), which require on-site cyclotrons and restrict imaging to short timeframes incompatible with mAChR binding equilibrium [8] [9].

Functional Advantages in PET Quantification

  • Lipophilicity Optimization: The fluorobenzyl moiety provides calculated logP values of 2.8-3.2, balancing BBB penetration with reduced non-specific binding [3]
  • Metabolic Stability: Human studies show 75-80% intact tracer in plasma at 60 minutes post-injection, minimizing radioactive metabolites [2]
  • Binding Kinetics: Reversible binding within 90 minutes enables quantification using simplified reference tissue models (cerebellum as reference region) [2] [9]

Compound Names Mentioned in Article| 4-Fluorodexetimide | Dexetimide | Quinuclidinyl benzilate (QNB) || Atropine | Scopolamine | Iododexetimide || Xanomeline | Pirenzepine | FP-TZTP || Fluorodeoxyglucose ([18F]FDG) | Pittsburgh Compound B ([11C]PIB) |

Properties

CAS Number

131948-19-1

Product Name

4-Fluorodexetimide

IUPAC Name

(3S)-3-[1-[(4-(18F)fluoranylphenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione

Molecular Formula

C23H25FN2O2

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C23H25FN2O2/c24-20-8-6-17(7-9-20)16-26-14-11-19(12-15-26)23(18-4-2-1-3-5-18)13-10-21(27)25-22(23)28/h1-9,19H,10-16H2,(H,25,27,28)/t23-/m1/s1/i24-1

InChI Key

VTMACVBTDNAUST-PCDXLLNQSA-N

SMILES

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)F

Synonyms

4-fluorodexetimide

Canonical SMILES

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)F

Isomeric SMILES

C1CN(CCC1[C@@]2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)[18F]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.